molecular formula C9H12 B14320145 Spiro[4.4]nona-2,7-diene CAS No. 111769-82-5

Spiro[4.4]nona-2,7-diene

Cat. No.: B14320145
CAS No.: 111769-82-5
M. Wt: 120.19 g/mol
InChI Key: YILVGKATEXTLMW-UHFFFAOYSA-N
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Description

Spiro[4.4]nona-2,7-diene is a unique organic compound characterized by its spirocyclic structure, where two cyclohexane rings are connected through a single carbon atom. This compound is notable for its rigidity and the presence of conjugated double bonds, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]nona-2,7-diene typically involves the reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran (THF). This reaction yields the desired spiro compound through a double annelation process . The reaction conditions include:

    Solvent: Tetrahydrofuran (THF)

    Reagents: Dialkoxydichlorosilanes, isoprene, magnesium

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

    Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products:

Scientific Research Applications

Spiro[4.4]nona-2,7-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nona-2,7-diene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:

Comparison with Similar Compounds

  • Spiro[4.4]nona-1,6-diene
  • Spiro[4.4]nona-3,8-diene-2,7-dione
  • Spiro[4.5]deca-2,7-diene-1,6-dione

Comparison: Spiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure and the position of its double bonds. Compared to spiro[4.4]nona-1,6-diene, it has different reactivity and stability due to the location of the double bonds. Spiro[4.4]nona-3,8-diene-2,7-dione, on the other hand, has additional functional groups that alter its chemical behavior .

Properties

CAS No.

111769-82-5

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

spiro[4.4]nona-2,7-diene

InChI

InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-4H,5-8H2

InChI Key

YILVGKATEXTLMW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC12CC=CC2

Origin of Product

United States

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